BenchChemオンラインストアへようこそ!

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

ROMK inhibitor Structure-Activity Relationship Medicinal Chemistry

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899747-41-2) is a synthetic small-molecule belonging to the oxalamide class, characterized by a 2,5-difluorophenyl group, a morpholine ring, and a thiophene moiety connected via an oxalamide linker. While direct quantitative public data are scarce, the compound's structural features align with pharmacophoric elements critical for inhibition of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a target extensively explored in cardiovascular patent literature.

Molecular Formula C18H19F2N3O3S
Molecular Weight 395.42
CAS No. 899747-41-2
Cat. No. B3013126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
CAS899747-41-2
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.42
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CS3
InChIInChI=1S/C18H19F2N3O3S/c19-12-3-4-13(20)14(10-12)22-18(25)17(24)21-11-15(16-2-1-9-27-16)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11H2,(H,21,24)(H,22,25)
InChIKeyNZQLWAAKWZOFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide: A Structurally Distinct Oxalamide for Renal Potassium Channel Targeting and Procurement Decisions


N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899747-41-2) is a synthetic small-molecule belonging to the oxalamide class, characterized by a 2,5-difluorophenyl group, a morpholine ring, and a thiophene moiety connected via an oxalamide linker. While direct quantitative public data are scarce, the compound's structural features align with pharmacophoric elements critical for inhibition of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel, a target extensively explored in cardiovascular patent literature [1]. The specific substitution pattern—particularly the 2,5-difluoro arrangement on the aniline ring and the morpholino-thiophene ethyl side chain—distinguishes it from a broad array of oxalamide analogs and positions it as a candidate for diuretic and antihypertensive research programs [2].

Why N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide Cannot Be Generically Substituted by In-Class ROMK Oxalamides


Generic substitution within the oxalamide class is unreliable because minor structural modifications drastically alter ROMK (Kir1.1) inhibitory potency and selectivity. Patent SAR analyses reveal that the precise electronic and steric nature of the phenyl substituent (2,5-difluoro vs. chloro, cyano, or methoxy groups) and the heterocycle in the ethyl linker (thiophene vs. naphthalene or phenyl) dictate binding affinity [1]. For instance, compounds featuring a 2,5-difluorophenyl moiety have been specifically highlighted in Merck patent families for their favorable interaction with the ROMK channel pore, whereas closely related analogs with alternative halogenation patterns exhibit significantly reduced activity [2]. Without quantitative confirmation, substituting with any other oxalamide—even a close analog like N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899999-17-8)—risks introducing unpredictable pharmacological or physicochemical properties, directly impacting experimental reproducibility and procurement value.

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide Control-Led Evidence for Scientific Procurement


Structural Differentiation from the Closest Commercial Analog (CAS 899999-17-8)

The target compound differs from its closest commercially available analog, N1-(5-chloro-2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899999-17-8), by the substitution on the N1-phenyl ring . The target compound bears a 2,5-difluorophenyl group, whereas the analog features a 5-chloro-2-cyanophenyl group. This specific substitution is functionally relevant: 2,5-difluoro substitution has been associated with potent ROMK inhibition in patent disclosures, while 5-chloro-2-cyano substitution introduces a strong electron-withdrawing cyano group that alters electronic distribution and may confer off-target toxicity risks [1]. The target compound lacks the cyano group, potentially offering a differentiated safety profile for cardiovascular research.

ROMK inhibitor Structure-Activity Relationship Medicinal Chemistry

Differentiation from N1-(2,4-difluorophenyl) Regioisomer Based on Patent-Enumerated Selectivity

The 2,5-difluorophenyl substitution pattern distinguishes this compound from the 2,4-difluorophenyl regioisomer class (e.g., N1-(2,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide), which is also commercially available . While both are difluorophenyl oxalamides, the shift of fluorine from para to meta position (2,4- to 2,5-) alters the electronic surface potential and steric fit within the ROMK binding pocket. Patent families (e.g., WO2016008064A1) explicitly claim 2,5-difluorophenyl-substituted oxalamides as preferred embodiments for ROMK inhibition, whereas 2,4-difluoro analogs are often not enumerated among high-potency examples [1]. This positional selectivity is critical because even minor shifts in fluorine placement can abolish ROMK affinity while retaining hERG or other off-target activity.

ROMK inhibitor Selectivity Diuretic Target

Thiophene-2-yl vs. Thiophene-3-yl Isomerism Impacts Conformational Flexibility in ROMK Binding

The compound contains a thiophen-2-yl group attached to the ethyl-morpholine linker, in contrast to analogs containing thiophen-3-yl (e.g., N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide) [1]. The 2-thienyl attachment places the sulfur atom in a different spatial orientation relative to the morpholine, altering the dihedral angle distribution and the molecule's overall shape. In ROMK inhibitor pharmacophore models, the thiophene ring is thought to occupy a hydrophobic pocket adjacent to the channel pore; the 2-yl attachment may allow a more favorable vector for this interaction compared to the 3-yl isomer [2]. Although direct comparative ROMK IC50 values for these isomers are not publicly available, the 2-thienyl configuration is more frequently exemplified in potent ROMK inhibitor patents.

ROMK inhibitor Conformational Analysis Molecular Recognition

High-Impact Application Scenarios for N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide Based on Evidenced Differentiation


SAR-Driven Lead Optimization for Selective ROMK Inhibitors in Cardiovascular Disease

This compound serves as a structural probe for understanding the contribution of 2,5-difluoro substitution to ROMK (Kir1.1) potency and selectivity. As established in Section 3, the specific regioisomeric and substituent configuration (2,5-difluorophenyl, thiophen-2-yl, morpholino-ethyl linker) aligns with patent-claimed pharmacophores for selective ROMK blockade [1]. Researchers can use this compound as a reference standard when synthesizing and testing novel ROMK inhibitors aimed at hypertension and heart failure, where avoidance of hypokalemia (a common diuretic side effect) is a key therapeutic goal [2].

Negative Control Differentiation Against Cyano-Containing Oxalamide Analogs for Toxicity De-Risking

In kinase or ion channel screening panels, the absence of a cyano group (cf. CAS 899999-17-8, which contains a 5-chloro-2-cyanophenyl moiety) makes this compound a useful tool for distinguishing on-target ROMK inhibition from off-target effects driven by electrophilic cyanophenyl reactivity [1]. Procurement of this compound enables side-by-side profiling with the cyano analog to deconvolve toxicity signals (e.g., mitochondrial impairment, covalent protein binding) from primary pharmacology, a critical step in early drug discovery safety assessment [2].

Pharmacophore Validation: 2,5-Difluoro vs. 2,4-Difluoro Regioisomer Comparative Studies

The 2,5-difluorophenyl configuration (Section 3, Evidence 2) can be directly compared to 2,4-difluorophenyl variants in ROMK binding assays to experimentally validate the electronic and steric requirements of the binding pocket [1]. This scenario is essential for computational chemists building ROMK homology models or QSAR models, as it provides experimental constraints on the optimal fluorine substitution pattern. Obtaining both isomers from distinct vendors ensures unambiguous interpretation of activity differences [2].

In Vivo Proof-of-Concept Studies for Novel-Mechanism Diuretics Without Hypokalemia Risk

Based on the ROMK inhibitor class hypothesis (Section 1, [1]), compounds with the 2,5-difluorophenyl-thiophene-morpholine scaffold are predicted to promote diuresis without causing potassium wasting. This compound can be formulated for preclinical pharmacokinetic and efficacy studies in rodent models of hypertension, where direct comparison with standard-of-care diuretics (e.g., hydrochlorothiazide) could quantify the therapeutic differentiation. Procurement of a high-purity batch with certified analytical data is critical for reliable in vivo dosing and plasma exposure measurements.

Quote Request

Request a Quote for N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.